molecular formula C18H30O B090776 4-sec-Butyl-2,6-di-tert-butylphenol CAS No. 17540-75-9

4-sec-Butyl-2,6-di-tert-butylphenol

Cat. No.: B090776
CAS No.: 17540-75-9
M. Wt: 262.4 g/mol
InChI Key: BFZOTKYPSZSDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-sec-Butyl-2,6-di-tert-butylphenol is an organic compound with the molecular formula C18H30O. It is known for its antioxidant properties, which make it valuable in various industrial and scientific applications. The compound is characterized by its bulky tert-butyl groups and a sec-butyl group attached to a phenol ring, contributing to its unique chemical behavior and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-sec-Butyl-2,6-di-tert-butylphenol can be synthesized from 4-sec-butylphenol and isobutene using a sulfuric resin as a catalyst. The reaction involves the alkylation of the phenol ring, where the tert-butyl groups are introduced . The reaction conditions typically include a controlled temperature and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-sec-Butyl-2,6-di-tert-butylphenol primarily undergoes oxidation and substitution reactions. Its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring, especially at positions ortho to the hydroxyl group.

Major Products Formed:

Scientific Research Applications

4-sec-Butyl-2,6-di-tert-butylphenol is widely used in scientific research due to its antioxidant properties. It is employed in:

Mechanism of Action

The antioxidant mechanism of 4-sec-Butyl-2,6-di-tert-butylphenol involves the donation of hydrogen atoms to free radicals, neutralizing their reactivity. This process interrupts the chain reaction of oxidation, thereby protecting other molecules from oxidative damage. The compound stabilizes free radicals by forming a relatively stable phenoxyl radical, which does not propagate further oxidative reactions .

Comparison with Similar Compounds

Uniqueness: 4-sec-Butyl-2,6-di-tert-butylphenol is unique due to the presence of both sec-butyl and tert-butyl groups, which enhance its steric hindrance and stability. This makes it particularly effective in applications requiring long-term oxidative stability .

Properties

IUPAC Name

4-butan-2-yl-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZOTKYPSZSDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029315
Record name 4-(Butan-2-yl)-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17540-75-9
Record name 2,6-Di-tert-butyl-4-sec-butylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17540-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-sec-Butyl-2,6-di-tert-butylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017540759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17540-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-(Butan-2-yl)-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-sec-butyl-2,6-di-tert-butylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.742
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYL476W27Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 2
Reactant of Route 2
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 3
Reactant of Route 3
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 4
Reactant of Route 4
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 5
Reactant of Route 5
4-sec-Butyl-2,6-di-tert-butylphenol
Reactant of Route 6
Reactant of Route 6
4-sec-Butyl-2,6-di-tert-butylphenol
Customer
Q & A

Q1: What is the primary application of 4-sec-Butyl-2,6-di-tert-butylphenol discussed in the research?

A1: The research primarily focuses on utilizing this compound as a precursor for synthesizing a non-ionic finish for polyacrylonitrile (PAN) fibers []. This finish aims to improve the antistatic properties of PAN fibers, crucial for their processing and application.

Q2: How is this compound modified to create the non-ionic finish for PAN fibers?

A2: The research describes reacting this compound with ethylene oxide using potassium hydroxide (KOH) as a catalyst. This reaction produces this compound polyoxyethylene ether []. This ether is then combined with other surfactants - sorbitan monostearate, polyoxyethylene ether castor oil, and dodecylamine ether - to formulate the final non-ionic finish.

Q3: What is the significance of achieving a mass-specific resistance of 2.1 × 108 Ω·g/cm2 for the treated PAN fibers?

A3: This mass-specific resistance value indicates improved antistatic properties in the treated PAN fibers []. Lower resistance values generally correlate with better antistatic performance, preventing issues like static cling and discharge during handling and processing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.